molecular formula C14H19NO3S2 B12861388 N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide

Cat. No.: B12861388
M. Wt: 313.4 g/mol
InChI Key: YCTOAQRJADICLR-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide is a chemical compound with a complex structure that includes a dioxidotetrahydrothiophene ring and a methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated precursors and thiols are commonly used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-chlorobenzyl)thio)acetamide

Uniqueness

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-methylbenzyl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications that require precise molecular interactions and specific reactivity.

Properties

Molecular Formula

C14H19NO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(4-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C14H19NO3S2/c1-11-2-4-12(5-3-11)8-19-9-14(16)15-13-6-7-20(17,18)10-13/h2-5,13H,6-10H2,1H3,(H,15,16)

InChI Key

YCTOAQRJADICLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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